
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a chemical compound that belongs to the class of organic compounds known as nucleotides. It is a derivative of ribose, a five-carbon sugar, and is phosphorylated at the 5’ position. This compound is significant in various biochemical processes, particularly in the formation of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-50°C. Catalysts such as pyridine or imidazole may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of ribose, which is then chemically phosphorylated to obtain the desired compound. The process is optimized for maximum efficiency and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phosphate group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (2R,5S)-5-(Carboxymethyl)oxolan-2-yl dihydrogen phosphate.
Reduction: Formation of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl hydrogen phosphate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleotide-based products such as dietary supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the formation of DNA and RNA. The compound interacts with molecular targets such as nucleotides and proteins, influencing cellular processes like replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl monophosphate
- (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl diphosphate
- (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl triphosphate
Uniqueness
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is unique due to its specific phosphorylation state, which influences its biochemical properties and interactions. Compared to its mono-, di-, and triphosphate counterparts, it exhibits distinct reactivity and stability, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
775276-11-4 |
|---|---|
Molekularformel |
C5H11O6P |
Molekulargewicht |
198.11 g/mol |
IUPAC-Name |
[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O6P/c6-3-4-1-2-5(10-4)11-12(7,8)9/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+/m0/s1 |
InChI-Schlüssel |
XYWDMVGRKLPPRF-CRCLSJGQSA-N |
Isomerische SMILES |
C1C[C@H](O[C@@H]1CO)OP(=O)(O)O |
Kanonische SMILES |
C1CC(OC1CO)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
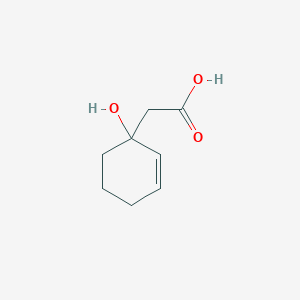
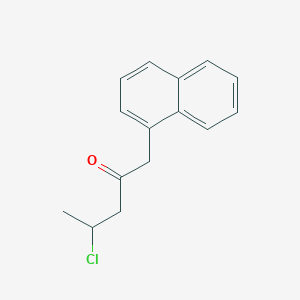
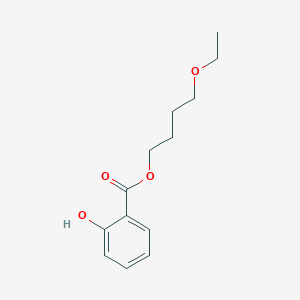
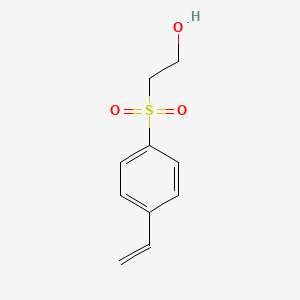
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
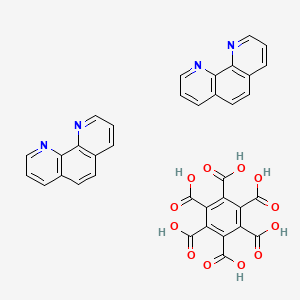
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)

